molecular formula C17H27BN2O4S B2358990 3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester CAS No. 1033743-79-1

3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

Cat. No.: B2358990
CAS No.: 1033743-79-1
M. Wt: 366.28
InChI Key: IGCKYMGZVGIVIF-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester” is a chemical compound with the empirical formula C17H27BN2O4S . It is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis .


Synthesis Analysis

Pinacol boronic esters are synthesized using various borylation approaches . Protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported, utilizing a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular weight of “this compound” is 366.28 . The molecular formula is C17H27BN2O4S .


Chemical Reactions Analysis

Pinacol boronic esters are used in many chemical transformations, where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .


Physical and Chemical Properties Analysis

The density of “this compound” is predicted to be 1.22±0.1 g/cm3 . The boiling point is predicted to be 495.3±55.0 °C .

Scientific Research Applications

Solubility in Organic Solvents

A study by Leszczyński et al. (2020) explored the solubility of phenylboronic acid and its derivatives, including pinacol esters, in various organic solvents. They found that pinacol esters show better solubility than the parent acid in all tested solvents, with the highest solubility observed in chloroform and the lowest in hydrocarbon. This property is crucial for the compound's application in organic synthesis and drug formulation processes (Leszczyński, Hofman, & Sporzyński, 2020).

Hydrolysis at Physiological pH

Achilli et al. (2013) discussed the susceptibility of phenylboronic pinacol esters to hydrolysis at physiological pH. The study highlighted that these compounds are marginally stable in water and that the hydrolysis rate is influenced by pH, accelerating at physiological levels. This factor is significant in considering these compounds for pharmaceutical applications, particularly in drug delivery systems (Achilli, Ciana, Fagnoni, Balduini, & Minetti, 2013).

Phosphorescence Properties

Shoji et al. (2017) discovered that simple arylboronic esters, including phenylboronic acid pinacol ester, exhibit phosphorescence in the solid state at room temperature. This finding is noteworthy because it challenges the general notion that phosphorescent organic molecules require heavy atoms for efficient triplet excited state generation. Such properties could be utilized in the development of new materials for optical applications (Shoji et al., 2017).

Application in Polymer Synthesis

Song et al. (2013) reported the synthesis of a new type of amphiphilic poly(amino ester)s incorporating phenylboronic pinacol ester. These polymers can be completely degraded via H2O2 oxidation. This property makes them interesting for applications in drug delivery, particularly in designing oxidation-responsive delivery systems (Song, Ji, Du, & Li, 2013).

Synthesis of H2O2-Cleavable Polymers

Cui et al. (2017) utilized 4-formylbenzeneboronic acid pinacol ester in the synthesis of H2O2-cleavable poly(ester-amide)s. These polymers demonstrated H2O2-triggered degradation in aqueous medium, showcasing their potential as H2O2-responsive delivery vehicles (Cui, Zhang, Du, & Li, 2017).

Future Directions

The future directions of research on pinacol boronic esters could involve the development of new synthetic applications, considering the removal of the boron moiety at the end of a sequence if required . The protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored , indicating a potential area for future research.

Properties

IUPAC Name

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-7-6-8-15(13-14)25(21,22)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGCKYMGZVGIVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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